FTase Inhibitor III

Description

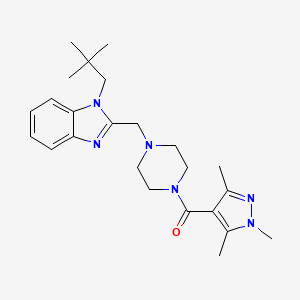

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C24H34N6O |

|---|---|

Molecular Weight |

422.6 g/mol |

IUPAC Name |

[4-[[1-(2,2-dimethylpropyl)benzimidazol-2-yl]methyl]piperazin-1-yl]-(1,3,5-trimethylpyrazol-4-yl)methanone |

InChI |

InChI=1S/C24H34N6O/c1-17-22(18(2)27(6)26-17)23(31)29-13-11-28(12-14-29)15-21-25-19-9-7-8-10-20(19)30(21)16-24(3,4)5/h7-10H,11-16H2,1-6H3 |

InChI Key |

YHWDDYZFKUHHMW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NN1C)C)C(=O)N2CCN(CC2)CC3=NC4=CC=CC=C4N3CC(C)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Discovery and Synthesis of FTase Inhibitor III

This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of FTase Inhibitor III, a novel, anion-dependent inhibitor of farnesyltransferase (FTase). The content is intended for researchers, scientists, and professionals in the field of drug development.

Discovery via Phenotypic Screening

This compound was identified through a high-throughput phenotypic screen designed to discover novel latency-reversing agents (LRAs) for HIV. The screen aimed to find compounds that could synergize with the histone deacetylase (HDAC) inhibitor vorinostat to reactivate latent HIV-1.[1][2]

The primary screening assay utilized a Jurkat T-cell line (2C4 cells) containing a latent HIV-1 provirus engineered with a luciferase reporter gene. A library of 2.9 million compounds was screened in the presence of a low, non-saturating concentration of vorinostat (250 nM, corresponding to the EC₁₀).[1] Hits were identified as compounds that potentiated the luciferase signal, indicating reactivation of the latent virus. This compound, referred to as compound 1 in the primary literature, emerged as a key compound from a novel benzimidazole class.[1][3]

Experimental Workflow: Phenotypic Screen

Caption: Workflow of the phenotypic screen to identify HIV latency-reversing agents.

Target Deconvolution and Identification

Following its discovery, the molecular target of this compound was unknown. Target identification was achieved using a chemical proteomics approach. An analogue of the inhibitor was synthesized and used as an affinity bait for proteome enrichment, followed by quantitative mass spectrometric analysis. This process identified farnesyltransferase (FTase) as the primary interacting protein from cell lysates.[1][2]

The interaction between this compound and the FTase protein was further confirmed through biophysical methods, including temperature-dependent fluorescence (TdF), which demonstrated significant thermal stabilization of the FTase protein upon binding of the inhibitor.[1]

Synthesis of this compound

The chemical synthesis of this compound has not been explicitly detailed in the primary publication. Commercial suppliers list its molecular formula as C₂₄H₃₄N₆O and its CAS Number as 2710375-18-9.[4] The synthesis would likely involve standard organic chemistry methodologies for the formation of the benzimidazole and pyrazole carboxamide core structures.

Quantitative Data Summary

The biological activity of this compound and its analogues was characterized through various assays. The key quantitative data are summarized in the tables below.

Table 1: HIV Latency Reversal Activity

| Compound | Description | EC₅₀ (µM) in 2C4 Jurkat Cells |

|---|---|---|

| 1 | This compound | 0.025 |

| 2 | Inactive Analogue | > 50 |

| 3 | Analogue | 0.028 |

| 4 | Analogue | 0.045 |

Note: Activity measured in the presence of 250 nM vorinostat. 100% activity is defined as the maximum activity observed with vorinostat alone.[1]

Table 2: Biophysical and Biochemical Data

| Parameter | Condition | Value |

|---|---|---|

| FTase Thermal Shift (ΔTₘ) | With Compound 1 (20 µM) | +4.2 °C |

| FTase Thermal Shift (ΔTₘ) | With Analogue 2 | +2.0 °C |

| FTase Inhibition (IC₅₀) | Standard Assay Conditions | > 200 µM |

| FTase Inhibition (IC₅₀) | High Anion (150 mM (NH₄)₂SO₄) | 1.1 µM |

| FTase Inhibition (IC₅₀) | High Anion (150 mM NH₄Cl) | 1.9 µM |

Mechanism of Action: Anion-Dependent Inhibition

A surprising finding was that this compound showed no significant inhibitory activity in standard, cell-free biochemical FTase assays.[1][3] Further investigation revealed that its inhibitory activity is dependent on the presence of high concentrations of anions, such as sulfate or chloride.[1]

X-ray crystallography studies revealed the structural basis for this anion dependency. Unlike typical FTase inhibitors that bind to either the farnesyl pyrophosphate (FPP) pocket or the CaaX peptide binding pocket, this compound employs a unique bridged binding mode, partially occupying both sites. This binding is insufficient on its own to inhibit the enzyme. However, in the presence of a small anion, the anion binds to the pyrophosphate site, acting in concert with the inhibitor to effectively block the active site and prevent catalysis.[1]

Signaling Pathway: Ras Farnesylation

Farnesyltransferase is a key enzyme in the post-translational modification of a variety of proteins, most notably the Ras family of small GTPases.[5] Farnesylation involves the attachment of a 15-carbon farnesyl group to a cysteine residue within a C-terminal "CaaX box" motif.[5] This lipid modification is critical for anchoring Ras proteins to the plasma membrane, a prerequisite for their function in signal transduction pathways that control cell growth, differentiation, and survival.[6] By inhibiting FTase, this compound prevents Ras farnesylation, thereby disrupting its membrane localization and downstream signaling.

Caption: Inhibition of the Ras farnesylation signaling pathway by this compound.

Experimental Protocols

Temperature-Dependent Fluorescence (TdF) Assay

This biophysical assay was used to confirm the direct binding of this compound to the FTase protein by measuring the ligand-induced thermal stabilization of the protein.

-

Protein Preparation: Purified recombinant FTase is prepared in a suitable buffer (e.g., HEPES, NaCl, TCEP).

-

Ligand Addition: The inhibitor is added to the FTase solution at a saturating concentration (e.g., 20 µM). A control sample with DMSO is run in parallel.

-

Thermal Denaturation: The samples are subjected to a thermal gradient using a real-time PCR instrument. The intrinsic fluorescence of the protein is monitored as a function of temperature.

-

Data Analysis: The melting temperature (Tₘ), the point at which 50% of the protein is unfolded, is calculated for both the control and inhibitor-treated samples. The difference (ΔTₘ) indicates the degree of stabilization conferred by the ligand. A significant positive ΔTₘ, as seen with this compound (+4.2 °C), confirms direct binding.[1]

Anion-Dependent FTase Inhibition Assay

This biochemical assay was developed to quantify the inhibitory potency of this compound under specific anionic conditions.

-

Reaction Mixture Preparation: The reaction is typically conducted in a buffer such as Tris-HCl containing MgCl₂, ZnCl₂, and DTT.

-

Anion Addition: A high concentration of an anionic salt (e.g., 150 mM (NH₄)₂SO₄ or 150 mM NH₄Cl) is added to the reaction buffer.

-

Component Addition: The assay components are added in the following order:

-

This compound at various concentrations (serial dilution).

-

Purified FTase enzyme.

-

A fluorescently-labeled farnesyl pyrophosphate (FPP) analogue.

-

A biotinylated CaaX peptide substrate (e.g., Biotin-KKSKTKCVIM).

-

-

Incubation: The reaction is incubated at room temperature to allow for enzymatic farnesylation of the peptide substrate.

-

Detection: The reaction is stopped, and the amount of farnesylated product is quantified. This can be achieved using various methods, such as scintillation proximity assay (SPA) if using a radiolabeled FPP, or by capturing the biotinylated peptide on a streptavidin-coated plate and detecting the incorporated fluorescent FPP.

-

IC₅₀ Determination: The percentage of inhibition is calculated for each inhibitor concentration relative to a no-inhibitor control. The IC₅₀ value is determined by fitting the data to a four-parameter logistic dose-response curve.

References

- 1. Discovery of an Anion-Dependent Farnesyltransferase Inhibitor from a Phenotypic Screen - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of an Anion-Dependent Farnesyltransferase Inhibitor from a Phenotypic Screen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. New tricks for human farnesyltransferase inhibitor: cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Farnesyltransferase inhibitor - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Anion-dependent Inhibition Mechanism of FTase Inhibitor III

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the unique anion-dependent inhibition mechanism of a novel farnesyltransferase (FTase) inhibitor, referred to herein as FTase Inhibitor III (also described as compound 1 in seminal research)[1][2]. This document details the core mechanism of action, presents quantitative inhibitory data, outlines key experimental protocols, and visualizes the relevant biological and experimental frameworks.

Core Inhibition Mechanism: A Synergistic Ternary Complex

Farnesyltransferase (FTase) is a crucial enzyme in the post-translational modification of various proteins, most notably those in the Ras superfamily of small GTPases.[3] It catalyzes the attachment of a farnesyl group to a cysteine residue within a C-terminal CaaX motif, a process called farnesylation.[4] This modification is essential for the proper membrane localization and function of proteins like Ras, which are pivotal in cellular signal transduction pathways controlling growth and proliferation.[3][5]

This compound represents a novel class of inhibitors that exhibit a unique, anion-dependent mechanism. Unlike traditional FTase inhibitors that typically compete for either the farnesyl pyrophosphate (FPP) or the CaaX peptide binding site, this compound employs a cooperative approach.[1]

Key aspects of the mechanism include:

-

Bridged Binding Mode: X-ray crystallography studies reveal that this compound does not fully occupy either the FPP or the CaaX pocket alone. Instead, it adopts an unusual bridged binding mode, partially extending into both active site pockets.[1]

-

Anion Cooperation: In its bridged position, the inhibitor's ability to sterically hinder the binding of both substrates is insufficient for potent inhibition on its own. The inhibitory activity is dramatically enhanced by the presence of small polyvalent anions.[1]

-

Ternary Complex Formation: The anion, acting as a surrogate for the pyrophosphate group of FPP, binds to the pyrophosphate binding site within the FTase active site. This anion, in concert with the inhibitor, forms a stable ternary complex (Enzyme-Inhibitor-Anion) that effectively blocks the active site and prevents catalysis.[1]

This synergistic mechanism, where the inhibitor and an anion collaboratively occupy the active site, represents a sophisticated mode of enzyme inhibition.

Caption: Cooperative binding of this compound and an anion to form a stable ternary complex.

Quantitative Data: Anion-Dependent Potency

The inhibitory potency of this compound is directly correlated with the presence and concentration of anions. In standard biochemical assays lacking elevated anion concentrations, the inhibitor shows minimal activity. However, with the addition of anions, a significant increase in inhibition is observed.[1]

| Anion (at 5 mM) | This compound IC50 (µM) | Notes |

| None Added | > 50 | Minimal intrinsic inhibitory activity. |

| Phosphate | 1.2 | Significant potentiation of inhibition. |

| Pyrophosphate | 0.8 | The most potent anion tested, likely due to its structural similarity to the FPP pyrophosphate moiety. |

| Sulfate | 3.5 | Moderate potentiation of inhibition. |

| Chloride | > 25 | Monovalent anions show significantly less effect. |

Data is representative and compiled from the findings presented in Bukhtiyarova et al., 2020. Actual values may vary based on specific assay conditions.

Experimental Protocols

The discovery and characterization of this anion-dependent inhibition mechanism relied on several key experimental techniques.

Biochemical FTase Inhibition Assay (Anion-Modified)

This assay quantitatively measures the enzymatic activity of FTase and the inhibitory effect of compounds in the presence of various anions.

Principle: A fluorescently tagged peptide substrate is used. Upon farnesylation by FTase, the peptide's fluorescence properties change, which can be monitored over time. A decrease in the rate of fluorescence change indicates inhibition of FTase.

Detailed Methodology:

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 20 mM KCl, 10 mM MgCl₂, 1 mM DTT.

-

FTase Enzyme: Recombinant human FTase diluted in assay buffer to a final concentration of 5 nM.

-

Substrates: Farnesyl pyrophosphate (FPP) at a final concentration of 200 nM and a Dansyl-labeled CaaX peptide (e.g., Dansyl-GCVLS) at a final concentration of 500 nM.

-

Inhibitor Stock: this compound dissolved in DMSO to create a 10 mM stock solution, followed by serial dilutions.

-

Anion Stocks: 1 M stock solutions of sodium phosphate, sodium pyrophosphate, sodium sulfate, and sodium chloride in water.

-

-

Assay Procedure:

-

To a 384-well black microplate, add 2 µL of serially diluted this compound.

-

Add 10 µL of FTase enzyme solution to each well.

-

Add 4 µL of the desired anion stock solution, diluted in assay buffer to achieve a final concentration of 5 mM. For the "no anion" control, add 4 µL of assay buffer.

-

Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding a 4 µL mixture of the FPP and Dansyl-CaaX peptide substrates.

-

Immediately place the plate in a fluorescence plate reader.

-

-

Data Acquisition and Analysis:

-

Monitor the increase in fluorescence (Excitation: 340 nm, Emission: 490 nm) every 60 seconds for 30 minutes.

-

Calculate the initial reaction velocity (rate of fluorescence change) for each well.

-

Plot the reaction velocity against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Caption: Workflow for the anion-modified biochemical FTase inhibition assay.

X-ray Crystallography

This technique was used to determine the three-dimensional structure of FTase in complex with Inhibitor III and an anion, providing atomic-level insight into the binding mode.

Methodology Outline:

-

Protein Expression and Purification: Human FTase is expressed in an appropriate system (e.g., E. coli or insect cells) and purified to homogeneity using chromatographic techniques.

-

Crystallization:

-

The purified FTase is concentrated to approximately 10 mg/mL.

-

The enzyme is incubated with a 5-fold molar excess of this compound and a high concentration (e.g., 10 mM) of an anion like pyrophosphate.

-

Crystallization is achieved using vapor diffusion (hanging or sitting drop) by mixing the protein-inhibitor-anion complex with a reservoir solution containing a precipitant (e.g., PEG 3350).

-

Crystals are grown over several days at a constant temperature (e.g., 20°C).

-

-

Data Collection and Structure Determination:

-

Crystals are cryo-protected and flash-frozen in liquid nitrogen.

-

X-ray diffraction data are collected at a synchrotron source.

-

The structure is solved by molecular replacement using a previously known FTase structure as a search model.

-

The inhibitor and anion are modeled into the resulting electron density maps, and the structure is refined to produce the final atomic model.

-

Relevant Signaling Pathway: The Ras-MAPK Cascade

Inhibition of FTase is a therapeutic strategy primarily aimed at disrupting the function of Ras proteins. Farnesylation is the first and obligatory step for Ras to anchor to the plasma membrane, where it can be activated and engage downstream effector pathways.[3] The most well-characterized of these is the Mitogen-Activated Protein Kinase (MAPK) cascade.

Caption: Inhibition of FTase prevents Ras farnesylation, blocking its activation and downstream signaling.

By preventing the initial farnesylation step, this compound effectively keeps Ras in an inactive, cytosolic state, thereby inhibiting the entire downstream signaling cascade that contributes to oncogenesis.[4] This makes anion-dependent FTase inhibitors a promising class of molecules for further investigation in oncology and other diseases where FTase activity is implicated.

References

- 1. Discovery of an Anion-Dependent Farnesyltransferase Inhibitor from a Phenotypic Screen - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of an Anion-Dependent Farnesyltransferase Inhibitor from a Phenotypic Screen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ras protein farnesyltransferase: A strategic target for anticancer therapeutic development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New tricks for human farnesyltransferase inhibitor: cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [Ras signaling pathway as a target for farnesyltransferase inhibitors--a new, promising prospects in the treatment for malignant disorders] - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Cell Permeability of FTase Inhibitor III: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Farnesyltransferase (FTase) Inhibitor III, a key compound in the study of protein prenylation and its role in cellular signaling. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biological and experimental frameworks. FTase Inhibitor III is recognized as a cell-permeable compound that effectively prevents the farnesylation of target proteins, most notably Ras, thereby inhibiting their localization to the cell membrane and subsequent activation of downstream signaling pathways.[1] The compound is frequently referred to in scientific literature as FTI-277.

Data Presentation: Quantitative Analysis of this compound (FTI-277)

The efficacy of this compound has been quantified in various assays, both in cell-free and whole-cell systems. The following tables summarize the key inhibitory concentrations (IC50) and other quantitative measures reported in the literature.

| Assay Type | Target | Cell Line / System | IC50 Value | Reference |

| Cell-free Assay | Farnesyltransferase (FTase) | Human Burkitt lymphoma (Daudi) cells | 500 pM | [2][3] |

| Whole Cell Assay | Ras Processing | - | 100 nM | [2][3] |

| Cell Proliferation | H-Ras-MCF10A (active H-Ras) | Breast epithelial cells | 6.84 µM (48h) | [4] |

| Cell Proliferation | Hs578T (active H-Ras) | Breast cancer cells | 14.87 µM (48h) | [4] |

| Cell Proliferation | MDA-MB-231 (wild-type H-Ras) | Breast cancer cells | 29.32 µM (48h) | [4] |

| Selectivity Profile | Comparison | Fold Selectivity | Reference |

| FTase vs. GGTase I | FTI-277 | ~100-fold | [2][3] |

Core Signaling Pathway: Inhibition of Ras Farnesylation

This compound exerts its biological effects by targeting the initial and critical step in the post-translational modification of Ras proteins. This modification, known as farnesylation, is essential for the localization of Ras to the plasma membrane, a prerequisite for its activation and the subsequent engagement of downstream effector pathways like the Raf-MEK-ERK cascade.[1][5] By inhibiting FTase, the inhibitor causes an accumulation of non-farnesylated Ras in the cytoplasm, effectively preventing its oncogenic signaling.[2][3]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key experiments used to characterize the cellular activity of this compound.

FTase and GGTase I Activity Assay (Cell-free)

This assay determines the direct inhibitory effect of the compound on the farnesyltransferase enzyme.

-

Enzyme Source : Supernatants from a 60,000 x g centrifugation of human Burkitt lymphoma (Daudi) cell lysates are used as the source of FTase and GGTase I.[2][3]

-

Substrates : The assay utilizes [³H]farnesylpyrophosphate and [³H]geranylgeranylpyrophosphate as lipid donors, and H-Ras-CVLS and H-Ras-CVLL as protein acceptors for FTase and GGTase I, respectively.[2][3]

-

Procedure :

-

The inhibitor (FTI-277) is incubated with the enzyme source.

-

The reaction is initiated by the addition of the radiolabeled lipid and Ras peptide substrates.

-

The reaction mixture is incubated to allow for the enzymatic transfer of the radiolabeled group.

-

The amount of radioactivity incorporated into the Ras peptide is quantified using a scintillation counter.

-

-

Endpoint : The concentration of the inhibitor that reduces enzyme activity by 50% (IC50) is calculated.

Cell Proliferation (MTT) Assay

This assay measures the effect of the inhibitor on the viability and proliferation of cancer cell lines.

-

Cell Seeding : Cells (e.g., H-Ras-MCF10A, Hs578T, MDA-MB-231) are seeded in 96-well plates at a density of 8,000–14,000 cells per well.[2][3]

-

Treatment : Cells are incubated with serial dilutions of this compound for a specified period (e.g., 48 or 96 hours).[3][4]

-

MTT Addition : Following incubation, 50 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) dye is added to each well.[2][3]

-

Solubilization : The resulting insoluble formazan crystals are solubilized with DMSO.[2][3]

-

Measurement : The absorbance is measured at 540 nm using a microplate reader.[2][3]

-

Endpoint : The IC50 value is determined by regression analysis of the dose-response curve.[2][3]

Ras Activation Assay (Cell-based)

This assay evaluates the ability of the inhibitor to block Ras activation by preventing its localization to the cell membrane.

-

Cell Treatment : Cells (e.g., MDA-MB-231) are treated with this compound (e.g., 50 µM for 24 hours).[4]

-

Stimulation : Cells may be stimulated with a growth factor like EGF (e.g., 10 ng/ml for 30 minutes) to induce Ras activation.[4]

-

Cell Lysis and Fractionation : Cells are lysed, and membrane and cytosolic fractions are separated by centrifugation.[4]

-

GTP-Ras Pulldown : The active, GTP-bound form of Ras is isolated from the cell lysates (specifically from the membrane fraction) using a Raf-1 Ras-binding domain (RBD) fused to agarose beads.[4]

-

Western Blotting : The pulled-down proteins are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with antibodies specific to H-Ras or N-Ras to detect the amount of active protein.[4]

-

Endpoint : A reduction in the amount of GTP-bound Ras in the membrane fraction of inhibitor-treated cells compared to control cells indicates successful inhibition of Ras activation.[4]

Conclusion

This compound (FTI-277) is a potent and selective cell-permeable inhibitor of farnesyltransferase. Its ability to penetrate the cell membrane and engage its intracellular target makes it a valuable tool for studying the biological roles of farnesylation and a promising candidate for therapeutic development, particularly in cancers driven by Ras mutations. The experimental protocols outlined in this guide provide a robust framework for further investigation into the cellular permeability and biological activity of this and other farnesyltransferase inhibitors.

References

- 1. Farnesyltransferase inhibitor - Wikipedia [en.wikipedia.org]

- 2. selleckchem.com [selleckchem.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Farnesyl transferase inhibitor FTI-277 inhibits breast cell invasion and migration by blocking H-Ras activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New tricks for human farnesyltransferase inhibitor: cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of FTase Inhibitor III on Oncogenic Ras Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oncogenic mutations in Ras genes are prevalent in a significant percentage of human cancers, leading to constitutively active signaling pathways that drive tumor proliferation and survival. The localization of Ras proteins to the cell membrane, a critical step for their function, is dependent on a post-translational modification known as farnesylation, catalyzed by the enzyme farnesyltransferase (FTase). This guide provides an in-depth technical overview of FTase Inhibitor III (also known as FPT Inhibitor III), a cell-permeable small molecule designed to disrupt this process. We will explore its mechanism of action, its downstream effects on oncogenic Ras signaling cascades, and the cellular consequences, including the induction of apoptosis. This document synthesizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying molecular interactions and workflows to serve as a comprehensive resource for researchers in oncology and drug development.

Introduction: The Role of Ras Farnesylation in Cancer

The Ras family of small GTPases (H-Ras, N-Ras, and K-Ras) function as critical molecular switches in signal transduction pathways that regulate cell growth, differentiation, and survival.[1] In their active, GTP-bound state, Ras proteins recruit and activate a cascade of downstream effectors, most notably the Raf-MEK-ERK (MAPK) and PI3K-Akt-mTOR pathways.[2] Oncogenic mutations, present in approximately 30% of all human cancers, lock Ras in a perpetually active state, leading to uncontrolled cell proliferation and resistance to apoptosis.[3][4]

A crucial prerequisite for Ras function is its attachment to the inner leaflet of the plasma membrane.[5] This localization is initiated by the covalent attachment of a 15-carbon farnesyl isoprenoid lipid to a cysteine residue within a C-terminal "CAAX" motif of the nascent Ras protein.[2][4] This reaction is catalyzed by the enzyme farnesyltransferase (FTase).[6] Consequently, inhibiting FTase has emerged as a strategic therapeutic approach to abrogate the function of oncogenic Ras.[3]

This compound is a cell-permeable compound that functions as a prodrug ester form of FPT Inhibitor II.[5] It competitively inhibits FTase, thereby preventing the farnesylation and subsequent membrane localization of Ras, offering a targeted mechanism to disrupt oncogenic signaling.[5][7]

Mechanism of Action of this compound

This compound acts as a competitive inhibitor of farnesyltransferase. By preventing the farnesylation of the Ras protein, the inhibitor ensures that Ras remains in the cytosol, unable to anchor to the cell membrane where it would normally be activated and engage with its downstream signaling partners.[5][7] This disruption is the primary mechanism by which this compound attenuates the potent proliferative and anti-apoptotic signals driven by oncogenic Ras.

Quantitative Data on this compound Efficacy

The effectiveness of this compound has been quantified through both enzymatic and cell-based assays. These studies provide critical data on its potency against its direct target, FTase, and its broader impact on cancer cell viability.

Table 1: Enzymatic Inhibition Data

| Inhibitor | Target | IC50 | Notes |

| This compound | Farnesyltransferase (FTase) | 2.6 µM | A cell-permeable prodrug.[5] |

Table 2: Cellular Activity Data

| Inhibitor | Cell Line | Ras Status | Concentration | Effect |

| This compound | NIH-3T3 | Not Specified | ~100 µM | Inhibition of Ras processing.[5] |

| This compound | INA-6 (Multiple Myeloma) | Activating Mutation | 50 µM | Inhibition of Ras membrane translocation and induction of apoptosis.[7] |

| This compound | U266 (Multiple Myeloma) | Wildtype | 50 µM | Inhibition of Ras membrane translocation and induction of apoptosis.[7] |

Impact on Downstream Signaling and Cellular Fate

By preventing Ras activation, this compound effectively dampens the hyperactivity of downstream pro-survival and proliferative pathways. This disruption of oncogenic signaling ultimately culminates in anti-tumor effects, most notably the induction of programmed cell death, or apoptosis.

Attenuation of MAPK and PI3K Pathways

Treatment of multiple myeloma cells with 50 µM this compound leads to a decrease in Ras activation and subsequent inhibition of ERK1/2 phosphorylation, a key component of the MAPK pathway.[7] This blockade of downstream signaling is a direct consequence of preventing Ras from reaching the cell membrane.

Induction of Apoptosis

A primary outcome of treatment with FTase inhibitors is the induction of apoptosis, particularly in transformed cells.[8][9] Studies have shown that this compound triggers apoptosis in human ovarian and multiple myeloma cancer cells.[7] This process is often mediated by the activation of the caspase family of proteases. The apoptotic cascade initiated by FTIs can involve the release of cytochrome c from the mitochondria, which in turn activates caspase-3, a key executioner caspase.[9]

Experimental Protocols

Reproducible and rigorous experimental design is paramount in assessing the efficacy of any inhibitor. The following sections detail standardized protocols for key assays used to characterize this compound.

In Vitro Farnesyltransferase (FTase) Activity Assay

This protocol describes a fluorimetric, high-throughput screening assay to measure the enzymatic activity of FTase and its inhibition.

Principle: FTase catalyzes the transfer of a farnesyl group from farnesyl pyrophosphate (FPP) to a dansylated peptide substrate. The farnesylated product is fluorescent, and the rate of its formation is proportional to FTase activity. Inhibition is measured by a decrease in the fluorescence signal.

Materials:

-

Recombinant FTase enzyme

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, with MgCl2 and ZnCl2)

-

Farnesyl Pyrophosphate (FPP)

-

Dansyl-labeled peptide substrate (e.g., Dansyl-GCVLS)

-

This compound

-

Black, flat-bottom 384-well microplates

-

Fluorescence plate reader (λex/em = 340/550 nm)

Procedure:

-

Reagent Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution of the inhibitor.

-

Reaction Setup: In a 384-well plate, add 5 µL of Assay Buffer to "Blank" wells (no enzyme).

-

Add 5 µL of FTase enzyme solution to the "Control" and "Inhibitor" wells.

-

Add 5 µL of the appropriate inhibitor dilution to the "Inhibitor" wells. Add 5 µL of solvent to the "Control" and "Blank" wells.

-

Mix and incubate for 10-15 minutes at room temperature to allow the inhibitor to interact with the enzyme.

-

Initiate Reaction: Prepare a Working Reagent by mixing the FPP and dansyl-peptide substrate in Assay Buffer. Add 15 µL of the Working Reagent to all wells to start the reaction.

-

Measurement: Immediately read the fluorescence intensity at time zero (T0). Incubate the plate at 37°C for 60 minutes (or a suitable kinetic reading). Read the fluorescence again at 60 minutes (T60).

-

Data Analysis: Subtract the T0 reading from the T60 reading for all wells. Calculate the percent inhibition using the formula: % Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_Blank) / (Signal_Control - Signal_Blank)) Plot percent inhibition versus inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Ras Membrane Localization Assay (Cellular Fractionation & Western Blot)

This protocol determines the effect of this compound on the subcellular localization of Ras proteins.

Principle: Inhibition of farnesylation prevents Ras from anchoring to the cell membrane, causing it to accumulate in the soluble, cytosolic fraction. Cellular fractionation separates membrane-bound proteins from cytosolic proteins, and Western blotting is used to detect the amount of Ras in each fraction.

Materials:

-

Cancer cell lines (e.g., INA-6, U266)

-

Complete cell culture medium

-

This compound

-

Cell lysis buffer (hypotonic)

-

Dounce homogenizer

-

Ultracentrifuge

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels, transfer apparatus, and Western blot reagents

-

Primary antibody: anti-Ras antibody

-

Secondary antibody: HRP-conjugated anti-mouse/rabbit IgG

-

Loading controls: anti-Na+/K+ ATPase (membrane) and anti-GAPDH (cytosol)

-

Chemiluminescence detection system

Procedure:

-

Cell Treatment: Seed cells and allow them to adhere. Treat cells with various concentrations of this compound (e.g., 50 µM) or vehicle control for a specified time (e.g., 12-24 hours).

-

Cell Lysis: Harvest and wash the cells. Resuspend the cell pellet in ice-cold hypotonic lysis buffer and incubate on ice.

-

Homogenization: Lyse the cells using a Dounce homogenizer.

-

Fractionation: Centrifuge the homogenate at a low speed to pellet nuclei and intact cells. Transfer the supernatant to an ultracentrifuge tube.

-

Centrifuge the supernatant at 100,000 x g for 1 hour at 4°C. The resulting supernatant is the cytosolic fraction. The pellet contains the membrane fraction.

-

Protein Quantification: Resuspend the membrane pellet in lysis buffer. Determine the protein concentration of both the cytosolic and membrane fractions.

-

Western Blot: Normalize the protein amounts for each sample. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with the primary anti-Ras antibody, followed by the HRP-conjugated secondary antibody.

-

Also, probe for membrane (Na+/K+ ATPase) and cytosolic (GAPDH) loading controls to ensure proper fractionation.

-

Detection: Visualize the protein bands using a chemiluminescence substrate and imaging system. A decrease in Ras signal in the membrane fraction and a corresponding increase in the cytosolic fraction indicates effective inhibition.[7]

Challenges: The Hurdle of Alternative Prenylation

Despite the clear rationale for FTase inhibition, a significant challenge to the clinical efficacy of FTIs is the existence of an alternative prenylation pathway.[10] In the presence of an FTI, K-Ras and N-Ras (the most frequently mutated Ras isoforms) can be modified by a related enzyme, geranylgeranyltransferase I (GGTase-I), which attaches a 20-carbon geranylgeranyl group.[10] This alternative modification can still permit membrane localization and downstream signaling, thereby creating a resistance mechanism. H-Ras, however, is exclusively farnesylated, making tumors driven by H-Ras mutations potentially more sensitive to FTI monotherapy.[2]

Conclusion

This compound represents a targeted therapeutic strategy aimed at the foundational requirement of Ras membrane localization for its oncogenic activity. By competitively inhibiting farnesyltransferase, it effectively blocks Ras processing, leading to the attenuation of critical downstream signaling pathways like the MAPK and PI3K cascades. This disruption of oncogenic signaling culminates in desired anti-cancer effects, including the potent induction of apoptosis. While the challenge of alternative prenylation remains a consideration for K-Ras and N-Ras driven tumors, the study of this compound and related compounds continues to provide invaluable insights into the complexities of Ras biology and informs the development of next-generation cancer therapeutics. The protocols and data presented in this guide offer a robust framework for researchers to further investigate and harness the potential of farnesyltransferase inhibition in the fight against cancer.

References

- 1. Farnesyltransferase (FTase) Inhibitors Increase Inhibition of KIT Mutants by Imatinib - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New tricks for human farnesyltransferase inhibitor: cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ras protein farnesyltransferase: A strategic target for anticancer therapeutic development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Farnesyltransferase inhibitors: a comprehensive review based on quantitative structural analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. FPT Inhibitor III - Calbiochem | 344154 [merckmillipore.com]

- 6. FPT Inhibitor I The FPT Inhibitor I controls the biological activity of FPT. This small molecule/inhibitor is primarily used for Cancer applications. | Sigma-Aldrich [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. Farnesyltransferase inhibitors induce cytochrome c release and caspase 3 activation preferentially in transformed cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Farnesyltransferase inhibitors induce cytochrome c release and caspase 3 activation preferentially in transformed cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cell Growth Inhibition by Farnesyltransferase Inhibitors Is Mediated by Gain of Geranylgeranylated RhoB - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Preclinical Efficacy of FTase Inhibitor III in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of Farnesyltransferase Inhibitor III (also known as FPT Inhibitor III or FTI-277), a peptidomimetic compound designed to inhibit protein farnesylation. Farnesyltransferase (FTase) inhibitors represent a class of targeted therapies developed to disrupt oncogenic signaling pathways, primarily by preventing the post-translational modification of Ras proteins.[1][2][3] The farnesylation of Ras is a critical step for its localization to the cell membrane, a prerequisite for its signal-transducing functions.[2][3] By blocking this modification, FTase inhibitors aim to abrogate the uncontrolled cell proliferation, survival, and migration signals driven by aberrant Ras activity, which is common in many human cancers.[3][4]

This guide summarizes the quantitative data on the inhibitor's effects, details the experimental protocols used for its evaluation, and visualizes the complex biological pathways and workflows involved.

Mechanism of Action

FTase Inhibitor III acts as a potent and selective inhibitor of farnesyltransferase, the enzyme responsible for attaching a 15-carbon farnesyl isoprenoid lipid to a cysteine residue within the C-terminal CAAX motif of substrate proteins.[2][4] The primary and most studied target of this inhibition is the Ras superfamily of small GTPases (H-Ras, N-Ras, and K-Ras).[1]

Key mechanistic points include:

-

Inhibition of Ras Farnesylation: By preventing farnesylation, this compound causes the precursor form of Ras to accumulate in the cytoplasm, unable to anchor to the plasma membrane where it would normally be activated.[5][6]

-

Disruption of Downstream Signaling: The failure of Ras to localize to the membrane prevents the activation of downstream effector pathways critical for oncogenesis, including the Raf-MEK-ERK (MAPK) and the PI3K-Akt signaling cascades.[4][7]

-

Selectivity and Alternative Prenylation: While H-Ras is solely dependent on farnesylation, K-Ras and N-Ras can undergo alternative prenylation by geranylgeranyltransferase I (GGTase-I) when FTase is blocked, representing a potential mechanism of resistance.[1][5][8] FTI-277 demonstrates high selectivity for FTase over GGTase I.[6]

-

Effects on Other Farnesylated Proteins: The anti-tumor effects of FTIs are not solely dependent on Ras inhibition. Other farnesylated proteins, such as RhoB, CENP-E, and CENP-F, which are involved in apoptosis, cell cycle progression, and cytoskeletal organization, are also affected and contribute to the inhibitor's efficacy.[1][9]

Caption: Mechanism of this compound action on Ras protein processing.

Data Presentation: Effects on Cancer Cell Lines

This compound (FTI-277) has demonstrated significant anti-cancer activity across a variety of cell lines, primarily through the inhibition of proliferation and the induction of apoptosis.

Table 1: Anti-proliferative Activity (IC₅₀ Values) of FTI-277

The 50% inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Cell Line | Cancer Type | Ras Status | IC₅₀ Value (µM) | Exposure Time | Reference |

| H-Ras-MCF10A | Breast (Engineered) | H-Ras (G12D) Mutant | 6.84 | 48 h | [5] |

| Hs578T | Breast Carcinoma | H-Ras (G12D) Mutant | 14.87 | 48 h | [5] |

| MDA-MB-231 | Breast Adenocarcinoma | Wild-Type H/N-Ras | 29.32 | 48 h | [5] |

| Multiple Myeloma | Multiple Myeloma | Not Specified | ~10 | 96 h | [6][10] |

Note: The results suggest that cells with activating H-Ras mutations are more susceptible to FTI-277.[5]

Table 2: Pro-Apoptotic and Anti-Metastatic Effects of FTI-277

| Effect | Cancer Type / Cell Line | Key Findings | Reference |

| Induction of Apoptosis | Human Ovarian Cancer | Upregulates pro-apoptotic proteins Bax and Bcl-xs.[11] | [11] |

| v-K-ras-transformed NRK | Induces cytochrome c release from mitochondria and subsequent activation of caspase-3.[12][13] | [12][13] | |

| ER-positive Breast Cancer | Synergizes with Tamoxifen to increase caspase-3 activity and cell death.[14] | [14] | |

| Inhibition of Invasion | H-Ras Mutant Breast Cancer | Effectively inhibits the invasive and migratory phenotypes.[5][8] | [5][8] |

| Restoration of Adhesion | Colon, Liver, Breast Cancer | Increases expression of E-cadherin/catenin proteins, restoring cell-cell adhesion and reducing metastasis.[15] | [15] |

Key Signaling Pathways Modulated by this compound

FTI-277 disrupts oncogenic signaling primarily by inhibiting the Ras-activated MAPK and PI3K pathways. It also promotes apoptosis by modulating the intrinsic mitochondrial pathway.

Caption: Signaling pathways affected by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of this compound.

Protocol 1: Cell Proliferation (MTT) Assay

This colorimetric assay is used to assess cell metabolic activity, which serves as a measure of cell viability and proliferation.

-

Cell Seeding: Seed cancer cells (e.g., 8,000–14,000 cells/well) in 96-well plates and allow them to adhere overnight.[6][10]

-

Drug Treatment: Treat cells with serial dilutions of this compound (e.g., ranging from 0.1 µM to 50 µM) or a vehicle control (e.g., DMSO).[6]

-

Incubation: Incubate the plates for a specified period (e.g., 48 to 96 hours) at 37°C in a humidified CO₂ incubator.[5][6]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.[10]

-

Data Acquisition: Measure the absorbance of each well at a wavelength of 540-570 nm using a microplate reader.

-

Analysis: Normalize the absorbance values to the vehicle-treated control cells. Plot the cell viability against the logarithm of the inhibitor concentration and calculate the IC₅₀ value using non-linear regression analysis.[10]

Protocol 2: Ras Activity Assay (GTP-Ras Pull-Down)

This assay specifically measures the amount of active, GTP-bound Ras in cell lysates.

-

Cell Treatment: Culture cells to 70-80% confluency. Treat with this compound (e.g., 50 µM for 24 hours) and/or a growth factor (e.g., 10 ng/ml EGF for 30 min) to stimulate Ras activity.[5]

-

Cell Lysis: Lyse the cells on ice using a magnesium-containing lysis buffer (MLB). Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Affinity Precipitation: Add Raf-1 Ras-Binding Domain (RBD) fused to agarose beads to the cell lysates. The RBD of Raf-1 specifically binds to the GTP-bound (active) form of Ras.[5]

-

Incubation: Incubate the mixture for 45-60 minutes at 4°C with gentle rocking to allow the beads to capture active Ras.

-

Washing: Pellet the beads by centrifugation and wash them multiple times with lysis buffer to remove non-specifically bound proteins.[5]

-

Elution and Analysis: Resuspend the beads in Laemmli sample buffer and boil to elute the bound proteins. Analyze the eluates by SDS-PAGE and Western blotting using an anti-Ras antibody (e.g., anti-H-Ras or anti-N-Ras).[5]

Protocol 3: Western Blotting for Protein Expression

This technique is used to detect and quantify specific proteins in a sample.

-

Sample Preparation: Prepare cell lysates as described in the Ras activity assay or using a standard RIPA buffer. Determine the total protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Denature protein samples and load equal amounts onto a polyacrylamide gel. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Bax, anti-Caspase-3, anti-E-cadherin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Quantify band intensity using densitometry software.

Caption: A generalized experimental workflow for studying FTI-III effects.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Farnesyltransferase inhibitor - Wikipedia [en.wikipedia.org]

- 3. What are Ftase inhibitors and how do they work? [synapse.patsnap.com]

- 4. New tricks for human farnesyltransferase inhibitor: cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Farnesyl transferase inhibitor FTI-277 inhibits breast cell invasion and migration by blocking H-Ras activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. Farnesyltransferase (FTase) Inhibitors Increase Inhibition of KIT Mutants by Imatinib - PMC [pmc.ncbi.nlm.nih.gov]

- 8. spandidos-publications.com [spandidos-publications.com]

- 9. Farnesyltransferase inhibitors: potential role in the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

- 11. The farnesyltransferase inhibitor, FPT inhibitor III upregulates Bax and Bcl-xs expression and induces apoptosis in human ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Farnesyltransferase inhibitors induce cytochrome c release and caspase 3 activation preferentially in transformed cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Farnesyltransferase inhibitors induce cytochrome c release and caspase 3 activation preferentially in transformed cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Tamoxifen and the farnesyl transferase inhibitor FTI-277 synergize to inhibit growth in estrogen receptor-positive breast tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Ras Farnesylation Inhibitor FTI‐277 Restores the E‐Cadherin/Catenin Cell Adhesion System in Human Cancer Cells and Reduces Cancer Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: FTase Inhibitor III In Vitro Enzyme Assay

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for conducting an in vitro enzyme assay to determine the inhibitory activity of FTase Inhibitor III against farnesyltransferase (FTase). The protocol is based on a fluorimetric method that is simple, direct, and suitable for high-throughput screening.

Introduction

Farnesyltransferase (FTase) is a crucial enzyme that catalyzes the transfer of a farnesyl group from farnesyl pyrophosphate (FPP) to a cysteine residue within the C-terminal CaaX box of target proteins.[1] A primary target of this post-translational modification is the Ras family of small GTPases, which are pivotal in cell signaling pathways controlling cell growth, differentiation, and survival.[2][3][4] Aberrant Ras signaling due to mutations is a hallmark of many cancers, making FTase a compelling target for anticancer drug development.[2][4][5] FTase inhibitors block the farnesylation of Ras, preventing its localization to the plasma membrane and subsequent activation of downstream signaling cascades.[2][5] This assay allows for the quantitative determination of the potency of inhibitors like this compound.

The assay described here utilizes a dansylated peptide substrate. When this substrate is farnesylated by FTase, a significant change in its fluorescent properties occurs, which can be measured to determine enzyme activity. The inhibition of FTase by a test compound, such as this compound, results in a decrease in the fluorescent signal.[2][3][4]

FTase Signaling Pathway

The diagram below illustrates the role of Farnesyltransferase in the Ras signaling pathway. Inhibition of FTase is a key strategy to disrupt this pathway in cancer cells.

Caption: FTase in the Ras signaling cascade.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for a typical fluorimetric FTase enzyme assay.

| Parameter | Value | Reference |

| Assay Format | 384-well plate | [2][3] |

| Detection Method | Fluorimetric | [2][3][4] |

| Excitation Wavelength | 340 nm | [2][3][4] |

| Emission Wavelength | 550 nm | [2][3][4] |

| Linear Detection Range | 0.024 – 3.2 U/L FTase | [2][3][4] |

| Assay Time | 60 minutes | [2][3][4] |

Experimental Protocol

This protocol is designed for determining the IC50 value of this compound.

1. Materials and Reagents

-

FTase enzyme (recombinant)

-

Farnesyl Pyrophosphate (FPP)

-

Dansylated peptide substrate (e.g., Dansyl-GCVLS)

-

This compound

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 20 mM KCl, 5 mM MgCl2, 2 mM DTT)

-

DMSO (for dissolving inhibitor)

-

Black, flat-bottom 384-well microplates

-

Multichannel pipettor

-

Fluorescence microplate reader

2. Experimental Workflow

The following diagram outlines the key steps in the FTase inhibitor assay.

Caption: Workflow for FTase inhibitor assay.

3. Detailed Procedure

-

Reagent Preparation:

-

Equilibrate all reagents to room temperature before use.

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the this compound stock solution in assay buffer to achieve the desired concentration range for IC50 determination. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically ≤1%).

-

Prepare a working solution of FTase enzyme in assay buffer. The optimal concentration should be determined empirically to ensure the reaction is within the linear range of the assay.

-

Prepare a substrate mix containing FPP and the dansylated peptide in assay buffer.

-

-

Assay Protocol (384-well format):

-

Inhibitor/Control Addition: Add 5 µL of each this compound dilution to the respective wells of the 384-well plate. For control wells, add 5 µL of assay buffer with the same final DMSO concentration as the inhibitor wells.

-

Positive Control (100% activity): Assay buffer + DMSO.

-

Negative Control (0% activity/background): Assay buffer + DMSO (no enzyme will be added).

-

-

Enzyme Addition: Add 5 µL of the FTase enzyme working solution to all wells except the negative control wells. To the negative control wells, add 5 µL of assay buffer.

-

Pre-incubation: Gently tap the plate to mix and pre-incubate for 10 minutes at room temperature to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Add 10 µL of the substrate mix to all wells to initiate the enzymatic reaction.

-

Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

-

Fluorescence Measurement: Read the fluorescence intensity of each well using a microplate reader with excitation at 340 nm and emission at 550 nm.

-

4. Data Analysis

-

Subtract Background: Subtract the average fluorescence reading from the negative control wells (no enzyme) from all other readings.

-

Calculate Percent Inhibition: Use the following formula to calculate the percent inhibition for each inhibitor concentration:

% Inhibition = [ 1 - ( (Fluorescence of Inhibitor Well) / (Fluorescence of Positive Control Well) ) ] * 100

-

Determine IC50: Plot the percent inhibition against the logarithm of the inhibitor concentration. Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of FTase activity.

Disclaimer: This protocol is a general guideline. Optimization of reagent concentrations, incubation times, and other experimental conditions may be necessary for specific experimental setups. Always follow good laboratory practices and safety precautions. Reagents are for research use only.

References

- 1. Farnesyltransferase - Wikipedia [en.wikipedia.org]

- 2. Ras protein farnesyltransferase: A strategic target for anticancer therapeutic development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. [Ras signaling pathway as a target for farnesyltransferase inhibitors--a new, promising prospects in the treatment for malignant disorders] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chemistry and biology of Ras farnesyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

Determining the Optimal Concentration of FTase Inhibitor III in Cell Culture: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Farnesyltransferase (FTase) is a critical enzyme in the post-translational modification of a variety of proteins, most notably members of the Ras superfamily of small GTPases.[1][2][3] Farnesylation, the attachment of a farnesyl group to a cysteine residue within a C-terminal CAAX motif, is essential for the proper membrane localization and subsequent activation of these signaling proteins.[1][2] Dysregulation of the Ras signaling pathway is a hallmark of many human cancers, making FTase a compelling target for anti-cancer drug development.[1][2]

FTase Inhibitor III is a cell-permeable compound that prevents the processing of Ras and other farnesylated proteins.[1] By blocking farnesyltransferase activity, this inhibitor effectively abrogates the function of key signaling molecules involved in cell growth, proliferation, and survival.[2] This application note provides a comprehensive guide for researchers to determine the optimal concentration of this compound for their specific cell culture experiments. It includes detailed protocols for establishing a dose-response curve, assessing cytotoxicity, and verifying the biological activity of the inhibitor.

Mechanism of Action: Inhibition of the Ras Signaling Pathway

FTase inhibitors competitively block the farnesyl pyrophosphate binding site of farnesyltransferase, preventing the transfer of the farnesyl lipid moiety to the CAAX motif of target proteins like Ras.[2] This inhibition keeps Ras in an inactive, cytosolic state, thereby blocking downstream signaling cascades, including the RAF-MEK-ERK (MAPK) pathway, which is crucial for cell proliferation and survival.[2][4]

Data Presentation: Efficacy of Farnesyltransferase Inhibitors in Vitro

The optimal concentration of an FTase inhibitor is cell-line dependent. The following tables summarize the in vitro efficacy of various well-characterized FTase inhibitors, which can serve as a reference for establishing the experimental range for this compound.

Table 1: IC50 Values of FTase Inhibitors in Cancer Cell Lines

| Inhibitor | Cell Line | Cancer Type | IC50 | Reference |

| FTI-277 | H-Ras-MCF10A | Breast | 6.84 µM (48h) | [5] |

| FTI-277 | Hs578T | Breast | 14.87 µM (48h) | [5] |

| FTI-277 | MDA-MB-231 | Breast | 29.32 µM (48h) | [5] |

| Lonafarnib | SMMC-7721 | Hepatocellular Carcinoma | 20.29 µM (48h) | [6] |

| Lonafarnib | QGY-7703 | Hepatocellular Carcinoma | 20.35 µM (48h) | [6] |

| Tipifarnib | RMS Cell Lines | Rhabdomyosarcoma | ~10-500 nM (96h) | [7] |

| Tipifarnib | T-cell Leukemia | T-ALL | <100 nM (96h) | [8] |

Table 2: Effective Concentrations of FTase Inhibitors in Cell-Based Assays

| Inhibitor | Cell Line | Assay | Effective Concentration | Observed Effect | Reference |

| FPT III | INA-6, U266 | Western Blot | 50 µM (12h) | Inhibition of Ras membrane translocation and ERK1/2 phosphorylation | [9] |

| FTI-277 | 8226, U266, H929 | MTT Assay | ~10 µM (96h) | Inhibition of cell growth | [1] |

| FTI-277 | H-RasF cells | Western Blot | 100 nM | Inhibition of Ras processing | [1] |

| Lonafarnib | Various | Anchorage-independent growth | 1-1.5 µM | Inhibition of growth | [10] |

| Tipifarnib | MKN45, KATOIII | Trypan Blue Assay | 300 nM - 3 µM (72h) | Decreased cell proliferation | [11] |

Experimental Protocols

To determine the optimal concentration of this compound for your experiments, a systematic approach is recommended. This involves an initial dose-response study to determine the IC50 value, followed by functional assays to confirm the inhibition of farnesyltransferase and its downstream signaling pathways.

Experimental Workflow

The following diagram illustrates a typical workflow for determining the optimal concentration of this compound.

Protocol 1: Dose-Response and Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the concentration of this compound that inhibits cell viability by 50% (IC50).

Materials:

-

Selected cancer cell line

-

Complete cell culture medium

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

-

Inhibitor Treatment:

-

Prepare a series of dilutions of this compound in complete medium. A common starting range is from 0.01 µM to 100 µM. Include a vehicle control (medium with the same concentration of solvent as the highest inhibitor concentration).

-

Remove the medium from the wells and add 100 µL of the prepared inhibitor dilutions.

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

-

MTT Assay:

-

After the incubation period, add 20 µL of MTT solution to each well.

-

Incubate the plate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

-

Carefully remove the medium from each well.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the inhibitor concentration and use non-linear regression analysis to determine the IC50 value.

-

Protocol 2: Assessment of FTase Inhibition by Western Blot

This protocol verifies the biological activity of this compound by detecting the accumulation of unprocessed, non-farnesylated proteins.

Materials:

-

Cell line of interest

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against an unprocessed farnesylated protein (e.g., Prelamin A, HDJ-2) and a loading control (e.g., β-actin, GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with this compound at various concentrations (e.g., IC50, 0.5x IC50, 2x IC50) and a vehicle control for the desired time (e.g., 12-24 hours).

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Western Blotting:

-

Normalize the protein concentrations and prepare samples with Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

An upward shift in the molecular weight of the target protein indicates the accumulation of the unprocessed, non-farnesylated form.

-

Protocol 3: Assessment of Downstream Signaling Inhibition by Western Blot

This protocol determines the effect of this compound on the downstream MAPK signaling pathway by measuring the phosphorylation of ERK. A decrease in phosphorylated ERK (p-ERK) indicates successful inhibition of the pathway.

Materials:

-

Same as Protocol 2, with the exception of primary antibodies.

-

Primary antibodies against phosphorylated ERK (p-ERK), total ERK, and a loading control.

Procedure:

-

Cell Treatment and Lysis: Follow the same procedure as in Protocol 2.

-

Protein Quantification: Follow the same procedure as in Protocol 2.

-

Western Blotting:

-

Follow the same Western blotting procedure as in Protocol 2.

-

Use primary antibodies against p-ERK and total ERK to probe separate membranes or to sequentially probe the same membrane after stripping.

-

A decrease in the p-ERK/total ERK ratio in inhibitor-treated cells compared to the control indicates inhibition of the Ras-MAPK signaling pathway.

-

Conclusion

Determining the optimal concentration of this compound is a critical first step for in vitro studies. By following the detailed protocols outlined in this application note, researchers can effectively establish a working concentration range, determine the IC50 value for their specific cell line, and confirm the on-target biological activity of the inhibitor. This systematic approach will ensure the generation of reliable and reproducible data in studies investigating the therapeutic potential of farnesyltransferase inhibition.

References

- 1. Farnesyltransferase inhibitor - Wikipedia [en.wikipedia.org]

- 2. New tricks for human farnesyltransferase inhibitor: cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 3. onclive.com [onclive.com]

- 4. An overview on natural farnesyltransferase inhibitors for efficient cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Farnesyltransferase inhibitors inhibit T-cell cytokine production at the posttranscriptional level - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. Farnesyltransferase inhibitors: a comprehensive review based on quantitative structural analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Farnesyltransferase (FTase) Inhibitors Increase Inhibition of KIT Mutants by Imatinib - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Farnesyltransferase Inhibitors | Cancer Research | American Association for Cancer Research [aacrjournals.org]

- 11. Cell Growth Inhibition by Farnesyltransferase Inhibitors Is Mediated by Gain of Geranylgeranylated RhoB - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: FTase Inhibitor III Treatment for H-Ras Mutant Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Farnesyltransferase inhibitors (FTIs) are a class of therapeutic agents that target the post-translational modification of proteins, a critical step for their proper function and cellular localization. One such inhibitor, FTase Inhibitor III (FTI-277), has demonstrated significant potential in the context of cancers driven by mutations in the H-Ras oncogene. H-Ras is a small GTPase that, when mutated, can become constitutively active, leading to uncontrolled cell proliferation, survival, and migration. The function of H-Ras is dependent on its localization to the plasma membrane, a process facilitated by the addition of a farnesyl group by the enzyme farnesyltransferase (FTase). This compound competitively inhibits this enzyme, thereby preventing H-Ras farnesylation and subsequent membrane association, ultimately leading to the suppression of its oncogenic signaling.[1][2]

These application notes provide a comprehensive overview of the treatment protocols for utilizing this compound in H-Ras mutant cell lines. The document includes a summary of its effects on cell viability, apoptosis, and cell cycle, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways and experimental workflows.

Data Presentation

The following tables summarize the quantitative effects of this compound (FTI-277) on H-Ras mutant cell lines.

Table 1: IC50 Values of this compound in H-Ras Mutant Cell Lines

| Cell Line | H-Ras Mutation Status | IC50 Value (µM) | Treatment Duration (hours) | Assay | Reference |

| H-Ras-MCF10A | Constitutively active H-Ras (G12D) | 6.84 | 48 | MTT Assay | [3] |

| Hs578T | Activating H-Ras mutation | 14.87 | 48 | MTT Assay | [3] |

| T24/83 (Bladder Carcinoma) | H-Ras mutant | Not specified for FTI-277 | - | Cell Viability Assay | [4] |

| v-H-Ras-transfected NIH3T3 (NW7) | v-H-Ras | Not specified for FTI-277 | - | - | [4] |

Table 2: Effect of this compound on Apoptosis in H-Ras Mutant Cell Lines

| Cell Line | FTI-277 Concentration (µM) | Treatment Duration (hours) | Percentage of Apoptotic Cells (Annexin V positive) | Fold Increase in Caspase-3 Activity | Reference |

| HEp-2 | 20 | 72 | Increased | Significant increase | [4] |

| HSC-3 | 5 | 72 | Increased | Significant increase | [4] |

| H-ras-transformed rat embryo fibroblasts | Not specified | Not specified | Higher levels after irradiation | Not specified | [5] |

Note: Specific percentages of apoptotic cells were not detailed in the referenced literature, but a significant increase was observed.

Table 3: Effect of this compound on Cell Cycle Distribution in H-Ras Mutant Cell Lines

| Cell Line | FTI-277 Concentration (µM) | Treatment Duration (hours) | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase | Reference |

| Hs578T | 10 | 36 | 65 | 25 | 10 | [1] |

| Hs578T | 20 | 36 | 75 | 15 | 10 | [1] |

Signaling Pathways and Experimental Workflows

H-Ras Signaling Pathway and Inhibition by this compound

Caption: H-Ras signaling cascade and the inhibitory action of this compound.

Experimental Workflow for Assessing this compound Efficacy

Caption: General workflow for evaluating the effects of this compound.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on H-Ras mutant cell lines.

Materials:

-

H-Ras mutant cell line of interest

-

Complete cell culture medium

-

This compound (FTI-277)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the diluted this compound or vehicle control (DMSO) to the respective wells.

-

Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).

-

Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Carefully remove the medium containing MTT.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate gently for 5 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol is for the detection and quantification of apoptosis in H-Ras mutant cell lines following treatment with this compound.

Materials:

-

H-Ras mutant cell line of interest

-

Complete cell culture medium

-

This compound (FTI-277)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with the desired concentrations of this compound or vehicle control for the specified duration.

-

Harvest the cells, including both adherent and floating cells, by trypsinization and centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

-

Gate the cell populations to distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for analyzing the effect of this compound on the cell cycle distribution of H-Ras mutant cell lines.

Materials:

-

H-Ras mutant cell line of interest

-

Complete cell culture medium

-

This compound (FTI-277)

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound or vehicle control for the desired time.

-

Harvest the cells by trypsinization and collect by centrifugation.

-

Wash the cells with PBS and resuspend the pellet in a small volume of PBS.

-

Fix the cells by adding the cell suspension dropwise into ice-cold 70% ethanol while gently vortexing.

-

Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

-

Centrifuge the fixed cells and wash the pellet with PBS.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples by flow cytometry.

-

Use appropriate software to model the cell cycle distribution and determine the percentage of cells in the G1, S, and G2/M phases.

Western Blot Analysis for H-Ras Downstream Signaling

This protocol is for detecting the phosphorylation status of key proteins in the H-Ras signaling pathway, such as ERK and Akt, following treatment with this compound.

Materials:

-

H-Ras mutant cell line of interest

-

Complete cell culture medium

-

This compound (FTI-277)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-Akt, anti-total-Akt, anti-H-Ras, anti-beta-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells and treat with this compound as described in the previous protocols.

-

After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.

-

Denature the protein samples by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., 1:5000 dilution in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Add the chemiluminescent substrate and capture the signal using an imaging system.

-

To probe for total protein levels, the membrane can be stripped and re-probed with the corresponding total protein antibody. Beta-actin is typically used as a loading control.

Conclusion

This compound (FTI-277) is a potent and selective inhibitor of farnesyltransferase that effectively targets H-Ras mutant cell lines. By inhibiting H-Ras farnesylation, FTI-277 disrupts its membrane localization and downstream signaling, leading to decreased cell proliferation, induction of apoptosis, and cell cycle arrest. The protocols provided in these application notes offer a framework for researchers to investigate the efficacy and mechanism of action of this compound in H-Ras-driven cancers, aiding in the advancement of targeted cancer therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. The farnesyl transferase inhibitor, FTI-277, inhibits growth and induces apoptosis in drug-resistant myeloma tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jbuon.com [jbuon.com]

- 5. The farnesyltransferase inhibitor FTI-277 radiosensitizes H-ras-transformed rat embryo fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Western Blot Protocol for Detecting Unprocessed Ras Following FTase Inhibitor III Treatment

Audience: Researchers, scientists, and drug development professionals.